16-[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one
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Description
Bivittoside B is an antifungal agent.
Scientific Research Applications
Computational Study on Blood Glucose Regulation
A computational study investigated the role of a complex organic compound in managing diabetes. This compound, isolated from Syzygium densiflorum fruits, was identified to target several proteins crucial in diabetes management. Molecular docking and dynamics simulations were employed to understand its interactions and stability within protein-ligand complexes, highlighting its potential for diabetes treatment (Muthusamy & Krishnasamy, 2016).
Stereochemistry in Organic Synthesis
Research on stereochemistry in organic synthesis has made significant strides. One study delved into the stereoselective synthesis of complex organic molecules. These findings are critical for constructing molecules with precise spatial configurations, which is essential in developing pharmaceuticals and other compounds (Gerber & Vogel, 2001).
Anti-Inflammatory Activities of Novel Compounds
A study identified novel amide alkaloids with significant anti-inflammatory activities. These compounds showed promise in inhibiting inflammation in cell models, suggesting their potential use in developing new anti-inflammatory drugs (Lan et al., 2021).
Discovery of Phenolic Compounds
Research on Sorbus lanata led to the discovery of new phenolic compounds. These compounds demonstrated notable antioxidant activities, indicating their potential for use in health supplements or pharmaceuticals (Uddin et al., 2013).
properties
CAS RN |
77394-04-8 |
---|---|
Product Name |
16-[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one |
Molecular Formula |
C54H88O22 |
Molecular Weight |
1089.3 g/mol |
IUPAC Name |
16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one |
InChI |
InChI=1S/C54H88O22/c1-23(2)11-10-16-53(8)31-14-18-52(7)25-12-13-30-50(4,5)33(15-17-51(30,6)26(25)19-32(57)54(31,52)49(66)76-53)73-48-44(75-45-39(63)38(62)34(58)24(3)69-45)37(61)29(22-68-48)72-46-41(65)43(36(60)28(21-56)70-46)74-47-40(64)42(67-9)35(59)27(20-55)71-47/h19,23-25,27-48,55-65H,10-18,20-22H2,1-9H3 |
InChI Key |
OWKJBTKHYSAGRF-FORXTHPFSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6C(OC7=O)(C)CCCC(C)C)C)O)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6C(OC7=O)(C)CCCC(C)C)C)O)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bivittoside B; |
Origin of Product |
United States |
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